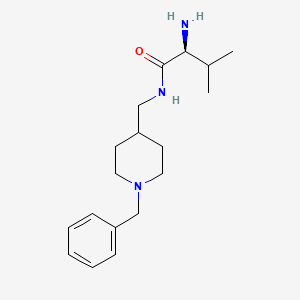

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured 2-amino-3-methylbutyramide backbone and a 1-benzyl-piperidin-4-ylmethyl substituent on the amide nitrogen. While specific pharmacological data are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry.

Key structural features:

- Chiral center: The (S)-configuration at the 2-amino position ensures stereospecific interactions.

- Benzyl-piperidinylmethyl group: A bulky, lipophilic substituent that may influence receptor binding and metabolic stability.

- 3-methylbutyramide backbone: Contributes to hydrogen-bonding capacity and solubility.

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13,19H2,1-2H3,(H,20,22)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIABWCDSCQHZIK-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the amide group through a reaction with 3-methyl-butyramide. The reaction conditions often require the use of strong bases like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group into an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor studies . Its chiral nature and specific functional groups make it suitable for binding to various biological targets, which can lead to insights into receptor mechanisms and interactions.

Medicine

The pharmacological properties of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide have been explored in the context of neuropharmacology . It has shown promise as a cholinesterase inhibitor , which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. By inhibiting cholinesterase, the compound may enhance acetylcholine levels in the brain, thereby improving cognitive function.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes . Its unique chemical properties can be harnessed to create innovative products or improve existing manufacturing processes.

Uniqueness

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to related compounds.

Cholinesterase Inhibition

A study investigating similar piperidine derivatives found that they exhibited potent cholinesterase inhibitory activity. This suggests that (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide could offer similar effects in enhancing cognitive function by increasing acetylcholine levels in the brain.

Neuroprotective Properties

Research indicates that compounds with similar structural characteristics may possess neuroprotective properties. This opens avenues for exploring (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide in therapeutic contexts aimed at preventing neurodegeneration.

Summary of Biological Activities

The biological activities of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Cholinesterase Inhibition | Enhances acetylcholine levels; potential Alzheimer’s treatment |

| Neuroprotective Effects | May protect against neurodegeneration |

| Receptor Interaction | Functions as a ligand in receptor studies |

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Substituent Effects: Piperidine vs. Benzyl Derivatives: The target compound’s piperidinylmethyl group introduces conformational rigidity compared to simpler benzyl analogs (e.g., dichloro- or cyano-benzyl derivatives) . This may enhance receptor selectivity or metabolic stability. Electron-Withdrawing Groups: Chloro (Cl) and cyano (CN) substituents alter electronic properties, affecting binding affinity and solubility. For example, the dichloro derivative has higher lipophilicity (Cl groups), while the cyano analog may exhibit stronger hydrogen-bonding interactions.

- Stereochemistry: All compounds listed retain the (S)-configuration at the 2-amino position, critical for maintaining enantioselective biological activity.

Predicted Physicochemical Properties

- Lipophilicity (logP): The dichloro-benzyl derivative likely has the highest logP due to Cl substituents. The cyano-benzyl analog may exhibit lower logP, improving aqueous solubility.

- Molecular Weight (MW) :

- Thermal Stability: The cyclohexyl-cyclopropylamino derivative has a predicted boiling point of 516.3°C, suggesting high thermal stability, possibly due to its rigid structure.

Research Implications and Limitations

- Analogs with dichloro or cyano groups may target peripheral receptors due to altered solubility profiles.

- Data Gaps : The provided evidence lacks direct comparative studies (e.g., binding assays, ADME data). Further research is needed to correlate structural features with biological outcomes.

Activité Biologique

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide is a chiral compound that exhibits significant biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H27N3O

- Molar Mass : 289.42 g/mol

- CAS Number : 1307134-61-7

The compound features a piperidine ring, an amino group, and a butyramide structure, which contribute to its biological activity. The presence of the benzyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

The mechanism of action involves interactions with neurotransmitter systems, particularly acetylcholine and dopamine pathways. It has been suggested that compounds with similar structures may act as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .

Neuropharmacological Effects

Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide may function as a cholinesterase inhibitor. This activity is significant for the development of treatments for Alzheimer's disease, as it can enhance acetylcholine levels in the brain, thereby improving cognitive function .

Structure-Activity Relationship (SAR)

Studies on related compounds have shown that the N-(alkyl)benzylpiperidine structure is essential for selective receptor antagonism. For instance, modifications to the substituents can enhance binding potency significantly—from micromolar to low nanomolar ranges—indicating a strong correlation between structure and biological activity .

Case Studies and Research Findings

-

Cholinesterase Inhibition :

- A study investigating similar piperidine derivatives found that they exhibited potent cholinesterase inhibitory activity, suggesting that (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide could potentially offer similar effects.

- Receptor Interaction Studies :

- Neuroprotective Properties :

Summary of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3-methyl-butyramide | Chiral amine, piperidine ring | Potential cholinesterase inhibitor |

| Related Benzyl-Piperidine Derivatives | Similar piperidine structure | Neuroactive properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.